molecular formula C18H12ClF3N2O2 B11460782 N-(4-chlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide

N-(4-chlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide

Cat. No.: B11460782
M. Wt: 380.7 g/mol
InChI Key: VEXISDYAYYAZAA-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide is a synthetic organic compound that features a trifluoromethyl group, a chlorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide: shares similarities with other trifluoromethyl-containing compounds, such as sorafenib and other fluorinated pharmaceuticals.

    Oxazole Derivatives: Compounds with oxazole rings, such as indole derivatives, exhibit similar chemical properties and biological activities.

Uniqueness

The uniqueness of N-[(4-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both trifluoromethyl and chlorophenyl groups enhances its versatility in various applications.

This detailed article provides a comprehensive overview of N-[(4-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H12ClF3N2O2

Molecular Weight

380.7 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C18H12ClF3N2O2/c19-14-6-4-11(5-7-14)9-23-17(25)15-16(26-10-24-15)12-2-1-3-13(8-12)18(20,21)22/h1-8,10H,9H2,(H,23,25)

InChI Key

VEXISDYAYYAZAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CO2)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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